molecular formula C27H42O10 B12295975 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

Cat. No.: B12295975
M. Wt: 526.6 g/mol
InChI Key: GAIOPZSMDANHBK-UHFFFAOYSA-N
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Description

17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a steroid glucosiduronic acid. It is a metabolite of aldosterone and plays a role in the metabolism of C21-steroid hormones. This compound is significant in various biochemical pathways and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves the enzymatic conversion of aldosterone. The enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC:1.3.99.6) catalyzes the conversion of aldosterone to this compound . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions, where aldosterone is used as the starting material. The process is carefully controlled to maintain the activity of the enzyme and to achieve efficient conversion. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific enzymes and receptors in the body. It acts as a metabolite in the C21-steroid hormone pathway, where it is converted from aldosterone by the enzyme 3-oxo-5beta-steroid 4-dehydrogenase. This conversion plays a crucial role in regulating the levels of steroid hormones in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific role in the metabolism of aldosterone and its involvement in the C21-steroid hormone pathway. Its distinct structure and functional groups make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H42O10

Molecular Weight

526.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)

InChI Key

GAIOPZSMDANHBK-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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